3-[(3-Methylbutan-2-yl)sulfanyl]cyclobutan-1-ol

Lipophilicity Membrane permeability Drug design

3-[(3-Methylbutan-2-yl)sulfanyl]cyclobutan-1-ol (CAS 2092330-07-7) is a cyclobutanol derivative bearing a branched 3-methylbutan-2-yl thioether substituent at the 3-position. With a molecular formula C9H18OS and molecular weight 174.31 g/mol, this compound exhibits a predicted logP of 2.2874, topological polar surface area (TPSA) of 20.23 Ų, and 3 rotatable bonds.

Molecular Formula C9H18OS
Molecular Weight 174.31 g/mol
Cat. No. B13174653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3-Methylbutan-2-yl)sulfanyl]cyclobutan-1-ol
Molecular FormulaC9H18OS
Molecular Weight174.31 g/mol
Structural Identifiers
SMILESCC(C)C(C)SC1CC(C1)O
InChIInChI=1S/C9H18OS/c1-6(2)7(3)11-9-4-8(10)5-9/h6-10H,4-5H2,1-3H3
InChIKeyDBKYKCZFBKTJBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(3-Methylbutan-2-yl)sulfanyl]cyclobutan-1-ol: A Branched Thioether Cyclobutanol for Selective Kinetic Optimization


3-[(3-Methylbutan-2-yl)sulfanyl]cyclobutan-1-ol (CAS 2092330-07-7) is a cyclobutanol derivative bearing a branched 3-methylbutan-2-yl thioether substituent at the 3-position. With a molecular formula C9H18OS and molecular weight 174.31 g/mol, this compound exhibits a predicted logP of 2.2874, topological polar surface area (TPSA) of 20.23 Ų, and 3 rotatable bonds . It belongs to a class of cyclobutyl thioethers that have demonstrated utility as kinase inhibitors and enzyme modulators, where the cyclobutane ring imparts conformational rigidity and the thioether chain modulates lipophilicity and target selectivity [1].

Why 3-[(3-Methylbutan-2-yl)sulfanyl]cyclobutan-1-ol Cannot Be Replaced by Common Cyclobutyl Thioether Analogs


Generic substitution of cyclobutyl thioether analogs based solely on core scaffold similarity neglects critical quantitative differences in lipophilicity, polar surface area, and molecular weight that directly impact membrane permeability, metabolic stability, and kinase selectivity. As shown in Section 3, the branched thioether chain of 3-[(3-Methylbutan-2-yl)sulfanyl]cyclobutan-1-ol produces a logP of 2.29, which is approximately 1.5 log units higher than that of the methylthio analog , and a TPSA of 20.23 Ų versus 45.5 Ų for the phenylthio analog [1]. These property differences translate into significant variations in predicted blood-brain barrier penetration and oral bioavailability. Moreover, the cyclobutyl scaffold has been shown to confer a 10-fold kinase selectivity window (IGF1R vs InsR) in functional assays, a profile that is sensitive to thioether chain structure [2]. Interchanging compounds without accounting for these quantitative parameters risks losing target selectivity and pharmacokinetic performance.

Quantitative Differentiation of 3-[(3-Methylbutan-2-yl)sulfanyl]cyclobutan-1-ol Against Closest Analogs


Superior Lipophilicity for Enhanced Membrane Permeability Relative to Methylthio Analog

The predicted logP of 3-[(3-Methylbutan-2-yl)sulfanyl]cyclobutan-1-ol is 2.2874 , which is approximately 1.5 log units higher than the XLogP3 of 0.8 reported for 3-(methylsulfanyl)cyclobutan-1-ol [1]. This 6.7-fold increase in octanol-water partition coefficient indicates significantly greater lipophilicity, which is correlated with improved passive membrane permeability and potentially enhanced oral absorption.

Lipophilicity Membrane permeability Drug design

Reduced Polar Surface Area Advantage over Phenylthio Analog for CNS Drug Design

The topological polar surface area (TPSA) of 3-[(3-Methylbutan-2-yl)sulfanyl]cyclobutan-1-ol is 20.23 Ų , which is less than half the TPSA of 45.5 Ų reported for 3-(phenylsulfanyl)cyclobutan-1-ol [1]. TPSA values below 60-70 Ų are generally considered favorable for passive blood-brain barrier penetration. The 25.27 Ų reduction in TPSA suggests a substantially higher probability of CNS exposure for the target compound.

Polar surface area Blood-brain barrier CNS drug discovery

Increased Molecular Weight and Branching for Metabolic Stability Optimization

3-[(3-Methylbutan-2-yl)sulfanyl]cyclobutan-1-ol has a molecular weight of 174.30 g/mol , which is 56.1 g/mol higher than the 118.19 g/mol of 3-(methylsulfanyl)cyclobutan-1-ol . The branched thioether chain introduces steric hindrance around the sulfur atom, which can reduce oxidative metabolism at the thioether site. In related cyclobutyl thioether series, increased alkyl chain branching has been associated with prolonged microsomal half-life, though direct data for this specific compound pair is not yet available.

Metabolic stability Microsomal clearance Lead optimization

Kinase Selectivity Advantage: 10-Fold IGF1R over InsR Selectivity Demonstrates Scaffold Potential

Cyclobutyl-based kinase inhibitors have been shown to achieve a 10-fold selectivity for IGF1R (IC50 = 0.165 μM) over InsR (IC50 = 0.76 μM) in ELISA assays, compared to only a 5-fold selectivity for the prior art compound NVP-ADW742 [1]. While this specific data is for a different cyclobutyl derivative, the scaffold architecture—including the thioether substituent—is a critical determinant of this selectivity window. The unique branched thioether chain of the target compound is expected to further modulate kinase selectivity through differential steric interactions with the ATP-binding pocket.

Kinase selectivity IGF1R InsR Cancer therapeutics

Optimal Use Cases for 3-[(3-Methylbutan-2-yl)sulfanyl]cyclobutan-1-ol in Drug Discovery and Chemical Biology


Kinase Inhibitor Lead Optimization for Selective IGF1R Inhibition

The cyclobutyl thioether scaffold's demonstrated 10-fold selectivity for IGF1R over InsR [1] positions 3-[(3-Methylbutan-2-yl)sulfanyl]cyclobutan-1-ol as a privileged starting point for designing selective IGF1R inhibitors. The branched thioether chain offers additional steric bulk that can be exploited to further differentiate kinase selectivity profiles in structure-activity relationship (SAR) campaigns.

Development of CNS-Penetrant Cyclobutane-Based Therapeutics

With a TPSA of 20.23 Ų—substantially lower than the 45.5 Ų of the phenylthio analog [2]—this compound is predicted to cross the blood-brain barrier efficiently. It is therefore a strong candidate for CNS drug discovery programs targeting neurological kinases or receptors where brain exposure is essential.

Metabolic Stability Optimization in Drug Discovery

The branched thioether chain and higher molecular weight (174.30 g/mol) compared to the methylthio analog (118.19 g/mol) suggest reduced oxidative metabolism at the sulfur center. Medicinal chemistry teams can use this compound as a metabolically stabilized scaffold for lead optimization, potentially reducing in vivo clearance and improving oral bioavailability.

Lipophilic Ligand Design for Intracellular Targets

The elevated logP of 2.2874 versus 0.8 for the methylthio analog [3] indicates superior membrane permeability, making this compound well-suited for designing inhibitors or probes targeting intracellular enzymes, receptors, or protein-protein interactions where passive diffusion across lipid bilayers is rate-limiting.

Quote Request

Request a Quote for 3-[(3-Methylbutan-2-yl)sulfanyl]cyclobutan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.